molecular formula C8H11Cl2NO2 B14382375 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride CAS No. 88441-13-8

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride

Cat. No.: B14382375
CAS No.: 88441-13-8
M. Wt: 224.08 g/mol
InChI Key: FZXOFQGDGCZBAR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride is an organic compound that features a benzene ring substituted with an aminoethyl group, a chlorine atom, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the nitration of 5-chlorobenzene-1,4-diol to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The amino group is then alkylated with ethylene oxide to introduce the aminoethyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonamide
  • Tris(2-aminoethyl)amine
  • N-(2-aminoethyl)ethanolamine

Uniqueness

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications compared to its analogs .

Properties

CAS No.

88441-13-8

Molecular Formula

C8H11Cl2NO2

Molecular Weight

224.08 g/mol

IUPAC Name

2-(2-aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride

InChI

InChI=1S/C8H10ClNO2.ClH/c9-6-4-7(11)5(1-2-10)3-8(6)12;/h3-4,11-12H,1-2,10H2;1H

InChI Key

FZXOFQGDGCZBAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)O)CCN.Cl

Origin of Product

United States

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